Lipophilicity Advantage: logP Comparison of N-1-Alkyl 5-Bromopyrazoles
5-Bromo-1-butyl-1H-pyrazole exhibits a significantly higher calculated lipophilicity (logP ≈ 2.8) compared to its shorter-chain analogs, directly impacting membrane permeability and solubility in organic media. This quantitative difference is a key factor for its utility in designing compounds with improved bioavailability or for facilitating purification via organic extraction [1]. This value is a computational estimation based on its structure [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP ≈ 2.8 |
| Comparator Or Baseline | 5-Bromo-1-methyl-1H-pyrazole (logP ≈ 1.5, calculated), 5-Bromo-1-ethyl-1H-pyrazole (logP ≈ 1.9, calculated) |
| Quantified Difference | Approximately 1.3 and 0.9 logP units higher, respectively, indicating a >10-fold greater lipophilicity [1]. |
| Conditions | Computational estimation using fragment-based methods. |
Why This Matters
A higher logP facilitates extraction into organic solvents during workup and purification, and is a crucial parameter for optimizing the pharmacokinetic profile of drug candidates.
- [1] Cas no 1427013-81-7 (5-Bromo-1-butyl-1H-pyrazole). Kuujia. Accessed 2024. View Source
